molecular formula C24H27N9O7 B10848806 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid

2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid

Cat. No.: B10848806
M. Wt: 553.5 g/mol
InChI Key: RDZUJKVCOZNTDE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of folate gamma-L-proline-hydroxamic acid typically involves a step-wise approach to ensure the correct regioisomer is obtained. One common method involves the conjugation of folic acid with proline and hydroxamic acid through a series of chemical reactions.

Industrial Production Methods

Industrial production of folate gamma-L-proline-hydroxamic acid may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Folate gamma-L-proline-hydroxamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include N-hydroxyimides, amides, and substituted hydroxamic acids. These products can be further utilized in various biochemical and pharmaceutical applications .

Scientific Research Applications

Folate gamma-L-proline-hydroxamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of folate gamma-L-proline-hydroxamic acid involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxamic acid moiety binds to the active site of these enzymes, inhibiting their activity and preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer . Additionally, the folic acid component allows for targeted delivery to cells expressing folate receptors, enhancing the compound’s therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Folate gamma-L-proline-hydroxamic acid is unique due to its combination of folic acid, proline, and hydroxamic acid, which provides a multifaceted approach to enzyme inhibition and targeted drug delivery. Unlike other antifolates, this compound offers the potential for selective inhibition of metalloproteinases, making it a promising candidate for cancer therapy and other medical applications .

Properties

Molecular Formula

C24H27N9O7

Molecular Weight

553.5 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C24H27N9O7/c25-24-30-19-18(22(37)31-24)28-14(11-27-19)10-26-13-5-3-12(4-6-13)20(35)29-15(23(38)39)7-8-17(34)33-9-1-2-16(33)21(36)32-40/h3-6,11,15-16,18,26,40H,1-2,7-10H2,(H,29,35)(H,32,36)(H,38,39)(H2,25,31,37)

InChI Key

RDZUJKVCOZNTDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=NC4C(=NC(=NC4=O)N)N=C3)C(=O)NO

Origin of Product

United States

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